Synthetic Methodology Compatibility: N1-SEM vs. N2-SEM
The target compound possesses the SEM group at the N1 position of the pyrazole ring, which is the regioisomer utilized in the seminal J. Am. Chem. Soc. (2009) publication establishing catalytic intermolecular C-H arylation of pyrazoles [1]. This methodology reports regioselective C-5 and C-3 arylations with yields of up to 88% on di- and tri-arylpyrazole products, contingent on N1-SEM protection. The corresponding N2-SEM regioisomer (methyl 4-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate, CAS 1578253-20-9) is commercially available but has not been demonstrated in high-yielding, structure-defining synthetic transformations, creating uncertainty regarding compatibility with established reaction conditions and regioselectivity outcomes.
| Evidence Dimension | Published Synthetic Methodology Compatibility |
|---|---|
| Target Compound Data | N1-SEM pyrazole-3-carboxylate; up to 88% isolated yield in regioselective C-H arylation sequence [1] |
| Comparator Or Baseline | N2-SEM pyrazole-3-carboxylate (CAS 1578253-20-9); no published yield data for comparable C-H arylation sequences |
| Quantified Difference | N1 isomer is the validated scaffold for published methodology; N2 isomer lacks documentation of successful application in analogous transformations. |
| Conditions | Pd-catalyzed direct C-H arylation; Pd(OAc)2 (5 mol%), P(n-Bu)Ad2 (7.5 mol%), K2CO3, HOPiv, 140 °C, 12 h [1] |
Why This Matters
Selecting the N1-SEM isomer provides a direct entry into published, high-yielding synthetic sequences with demonstrated regiocontrol, reducing the risk of failed transformations and regioisomeric mixtures.
- [1] Goikhman R, Jacques TL, Sames D. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. J Am Chem Soc. 2009;131(8):3042-3048. View Source
